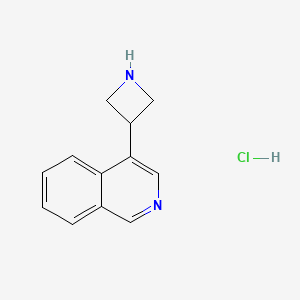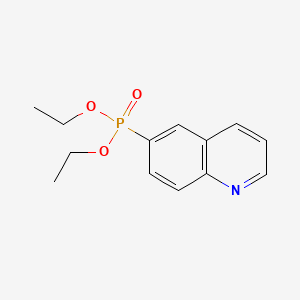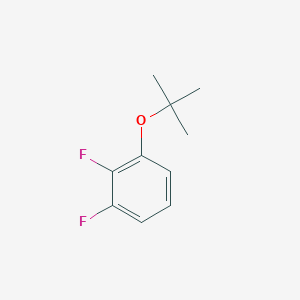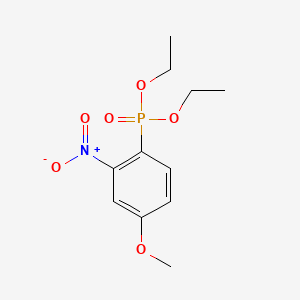
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C11H16NO5P It is a derivative of phosphonic acid and is characterized by the presence of a nitro group, a methoxy group, and a phosphonate ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-2-nitrobenzyl bromide with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-Amino-2-methoxybenzylphosphonate.
Oxidation: Corresponding phosphonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials.
Mécanisme D'action
The mechanism of action of Diethyl (4-Methoxy-2-nitrophenyl)phosphonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phosphonate group can form strong bonds with metal ions or enzymes. These interactions can modulate the activity of biological pathways or catalytic processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (4-Nitrobenzyl)phosphonate: Similar structure but lacks the methoxy group.
Dimethyl (4-Nitrophenyl)phosphate: Contains a phosphate ester instead of a phosphonate ester.
Diethyl (4-Methoxyphenyl)phosphonate: Similar structure but lacks the nitro group.
Uniqueness
Diethyl (4-Methoxy-2-nitrophenyl)phosphonate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H16NO6P |
|---|---|
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-7-6-9(16-3)8-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |
Clé InChI |
BQVXJKCBEDSXBU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=C(C=C1)OC)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



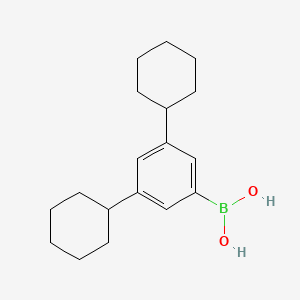

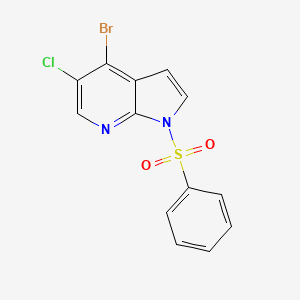
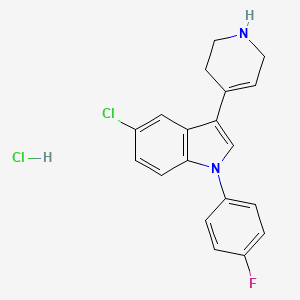
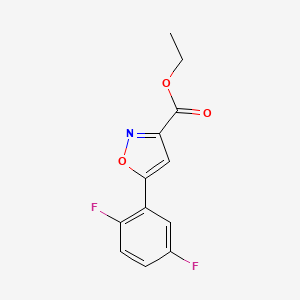
![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)

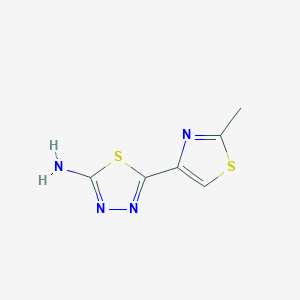

![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
